

An In-depth Technical Guide to (3-BROMOBENZYL)METHYLAMINE

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Compound of Interest

Compound Name: 3-Bromo-N-methylbenzylamine

Cat. No.: B151466

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Introduction

(3-Bromobenzyl)methylamine is an organic compound with the chemical formula $C_8H_{10}BrN$. It is a colorless to light yellow liquid with a characteristic amine odor. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and pesticides. Its strategic importance lies in the presence of a reactive secondary amine and a bromo-substituted aromatic ring, which allow for a variety of chemical transformations. Notably, it serves as a precursor in the synthesis of certain selective serotonin reuptake inhibitors (SSRIs), such as Citalopram.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Bromobenzyl)methylamine is presented in the table below.

Property	Value
CAS Number	67344-77-8
Molecular Formula	C8H10BrN
Molecular Weight	200.08 g/mol
Appearance	Colorless to light yellow liquid
Density	1.461 g/mL at 25°C
Boiling Point	231-232°C
Refractive Index (n _{20/D})	1.5650

Synthesis Protocols

(3-Bromobenzyl)methylamine can be synthesized through several routes. Two common methods are detailed below: Reductive Amination of 3-Bromobenzaldehyde and N-methylation of 3-Bromobenzylamine.

Reductive Amination of 3-Bromobenzaldehyde with Methylamine

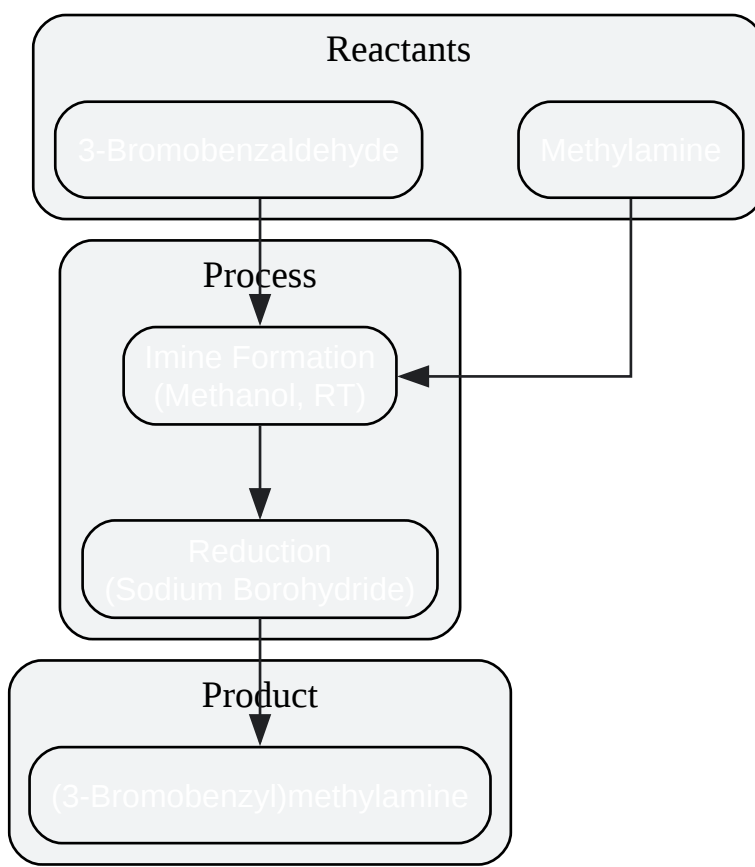
This two-step, one-pot reaction involves the formation of an imine intermediate from 3-bromobenzaldehyde and methylamine, followed by its reduction to the corresponding secondary amine.

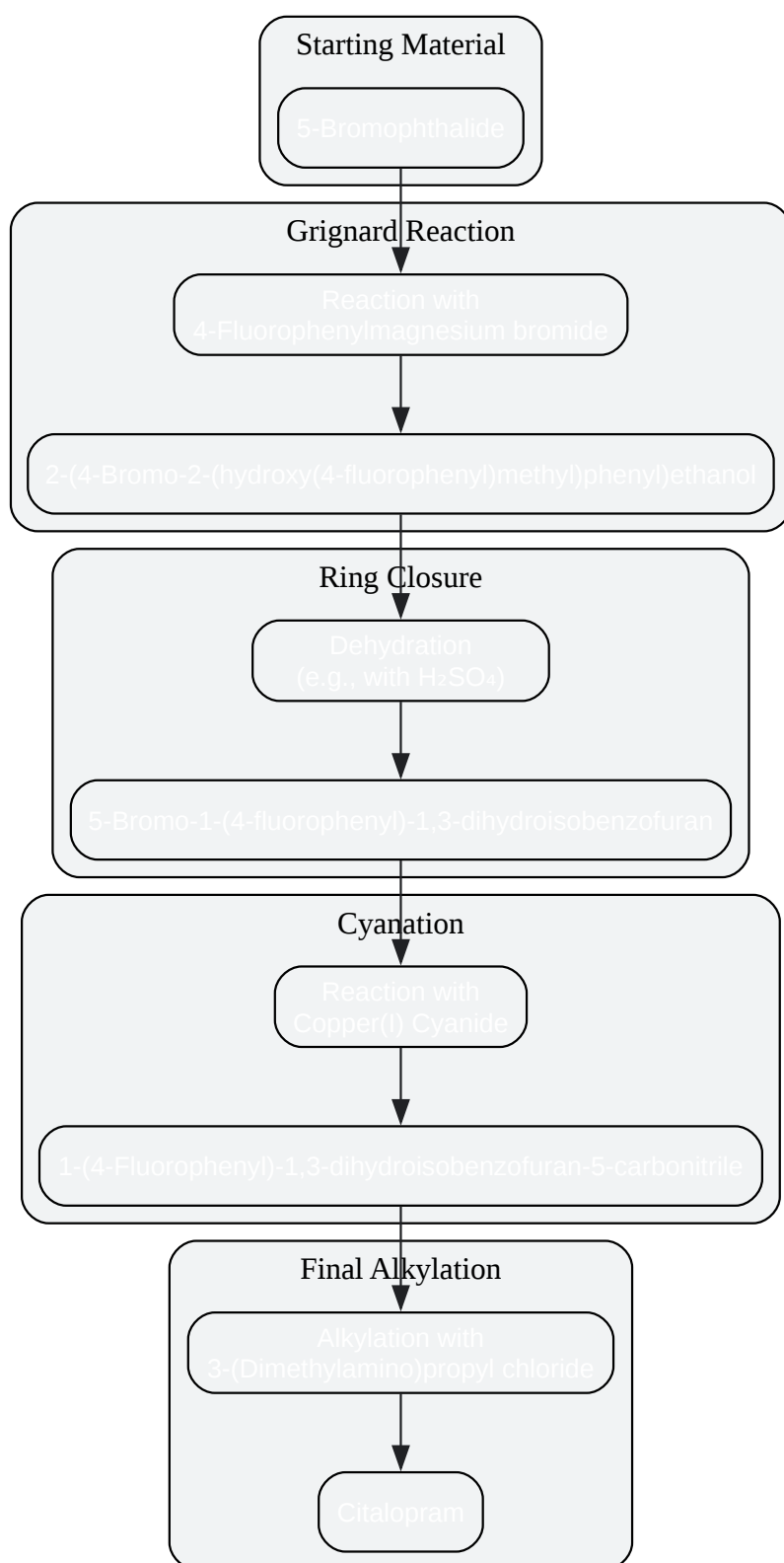
Experimental Protocol:

- **Imine Formation:** In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath.
- Add a solution of methylamine (1.2 equivalents, e.g., as a 40% solution in water or methanol) dropwise to the cooled aldehyde solution while stirring.
- Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete imine formation.

- Reduction: Cool the reaction mixture again in an ice bath. Add a reducing agent such as sodium borohydride (NaBH_4) (1.5 equivalents) portion-wise, maintaining the temperature below 20°C .
- After the addition is complete, allow the reaction to stir at room temperature overnight.
- Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
- Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude (3-Bromobenzyl)methylamine by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Reductive Amination:





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